Doxazosin, (S)-
CAS No.: 104874-86-4
Cat. No.: VC21344281
Molecular Formula: C23H25N5O5
Molecular Weight: 451.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 104874-86-4 |
---|---|
Molecular Formula | C23H25N5O5 |
Molecular Weight | 451.5 g/mol |
IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone |
Standard InChI | InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1 |
Standard InChI Key | RUZYUOTYCVRMRZ-FQEVSTJZSA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC |
SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC |
Chemical Properties of Doxazosin, (S)-
Doxazosin, (S)- shares fundamental chemical characteristics with its parent compound while possessing distinct three-dimensional spatial arrangement due to its specific stereochemistry. This stereochemical configuration significantly influences receptor binding properties and pharmacological activity .
Table 2.1: Basic Chemical Properties of Doxazosin
The chemical name of the parent compound (doxazosin) is 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(1,4-benzodioxan-2-ylcarbonyl) piperazine, while the mesylate salt form has the empirical formula C23H25N5O5 - CH4O3S with a molecular weight of 547.6 . The S-enantiomer specifically refers to the stereoisomer with the "S" configuration according to the Cahn-Ingold-Prelog priority rules, which determines its three-dimensional structure and biological interactions.
Pharmacokinetics of Doxazosin, (S)-
General Pharmacokinetic Parameters
While limited research specifically addresses the pharmacokinetics of the isolated S-enantiomer, understanding the general pharmacokinetic profile of doxazosin provides contextual information. The parent compound demonstrates approximately 65% bioavailability following oral administration, with peak plasma concentrations occurring around 2 hours post-dose . Food has minimal impact on its bioavailability .
Doxazosin undergoes extensive metabolism in the liver, primarily through O-demethylation of the quinazoline nucleus or hydroxylation of the benzodioxan moiety . The plasma elimination profile is biphasic with a terminal elimination half-life of approximately 22 hours, supporting once-daily dosing regimens . Research indicates that the parent compound is responsible for nearly all the antihypertensive effects .
Pharmacodynamics of Doxazosin, (S)-
Effects on Blood Pressure
One of the most significant findings regarding S-doxazosin concerns its differential effects on blood pressure compared to the R-enantiomer. Research in anesthetized rats demonstrates that while S-doxazosin decreases carotid blood pressure in a dose-dependent manner, its depressor effect is substantially weaker than both R-doxazosin and racemic doxazosin .
Table 4.1: ED30 Values for Doxazosin and Its Enantiomers
Compound | ED30 Value | Relative Potency | Reference |
---|---|---|---|
R-Doxazosin | 15.64 | 1.00 (reference) | |
Racemic-Doxazosin | 45.93 | 0.34 | |
S-Doxazosin | 128.81 | 0.12 |
The ED30 values (doses producing a 30% decrease in mean arterial pressure) quantify this difference, revealing that S-doxazosin is approximately 8 times less potent than R-doxazosin in reducing blood pressure . This marked difference in potency represents a key pharmacological distinction between the enantiomers.
At the 250 nmol/kg dose level, precise measurements of blood pressure parameters further illustrate these differences:
Table 4.2: Blood Pressure Reduction by Doxazosin Enantiomers at 250 nmol/kg
Parameter | R-Doxazosin | S-Doxazosin | Reference |
---|---|---|---|
Systolic Blood Pressure (SBP) | -50.2% | -31.8% | |
Diastolic Blood Pressure (DBP) | -60.6% | -41.1% | |
Mean Arterial Pressure (MAP) | -56.6% | -37.3% |
These data clearly demonstrate the substantially lower potency of S-doxazosin compared to R-doxazosin in reducing all measured blood pressure parameters.
Effects on Cardiac Function
The stereoselective patterns observed in blood pressure effects extend to cardiac parameters as well. Both racemic-doxazosin and its individual enantiomers induce dose-dependent decreases in left ventricular systolic pressure and ±dp/dtmax (a measure of cardiac contractility) in anesthetized rats . The potency hierarchy follows the same pattern seen with blood pressure effects: R-doxazosin > racemic-doxazosin > S-doxazosin .
Heart rate effects show a somewhat different pattern. S-doxazosin decreased heart rate slightly (7.3% reduction) only at the highest dose tested (250 nmol/kg), with this effect being relatively comparable to R-doxazosin (11.0% reduction) at the same dose level .
Table 4.3: Heart Rate Reduction by Doxazosin Enantiomers at 250 nmol/kg
This finding suggests that while S-doxazosin demonstrates markedly lower potency regarding blood pressure and cardiac contractility effects, its influence on heart rate is relatively similar to R-doxazosin at high doses.
Effects on Urinary Function
Perhaps the most intriguing pharmacodynamic characteristic of S-doxazosin relates to its urinary effects. Unlike the pronounced stereoselective differences observed in cardiovascular parameters, the effects on urinary function show much less enantiomeric differentiation.
Studies demonstrate that racemic-doxazosin and both enantiomers decrease vesical micturition pressure (bladder pressure during urination) dose-dependently at 2.5, 25, and 250 nmol/kg doses . Notably, the inhibitory potency among the three agents showed no significant differences in this parameter .
This finding suggests a fundamental difference in how alpha1-adrenoceptors in the urinary tract respond to these enantiomers compared to those in the cardiovascular system. This unique attribute of S-doxazosin—maintaining urinary effects while demonstrating reduced cardiovascular effects—represents a potentially valuable pharmacological property with clinical implications.
Clinical Significance of Doxazosin, (S)-
The unique pharmacological profile of S-doxazosin has significant potential clinical implications. Its markedly weaker effects on blood pressure and cardiac function compared to R-doxazosin, coupled with preserved effects on urinary function, suggest possible therapeutic advantages in specific clinical scenarios .
Research explicitly states that "S-doxazosin has a weak inhibitory effect on the cardiovascular system in comparison with R-doxazosin and racemic-doxazosin" . This characteristic could provide distinct benefits in treating conditions where alpha1-adrenoceptor blockade is desirable for urinary symptoms, but where cardiovascular side effects (particularly hypotension) represent a concern.
Current clinical practice predominantly utilizes racemic doxazosin rather than isolated enantiomers . The standard side effect profile of doxazosin includes postural hypotension, dizziness, and syncope—particularly with initial doses—which led to the development of strategies such as bedtime dosing and gradual dose titration . In a 24-hour blood pressure monitoring study, doxazosin administration resulted in mean reductions of 11.7 mm Hg in systolic blood pressure and 6.9 mm Hg in diastolic blood pressure .
Additionally, doxazosin has demonstrated beneficial effects on plasma lipid profiles, with reductions in total cholesterol, LDL cholesterol, and triglycerides . Whether these effects show stereoselectivity between the enantiomers requires further investigation.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume